A-Carboxy-D-glutamic acid

Übersicht

Beschreibung

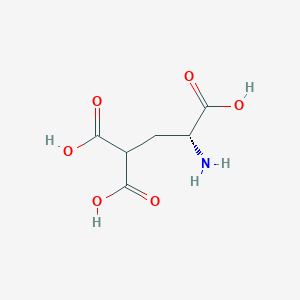

A-Carboxy-D-glutamic acid is a chiral amino acid derivative with three carboxyl groups and one amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A-Carboxy-D-glutamic acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and carboxyl groups to a suitable precursor. For example, the use of asymmetric synthesis techniques, such as chiral pool synthesis or catalytic asymmetric hydrogenation, can yield the desired enantiomer with high purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

A-Carboxy-D-glutamic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl groups can be reduced to alcohols under suitable conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl groups may produce alcohols .

Wissenschaftliche Forschungsanwendungen

A-Carboxy-D-glutamic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of A-Carboxy-D-glutamic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,3R)-3-amino-2-hydroxydecanoic acid: Another chiral amino acid derivative with similar structural features.

1,2,4-triazole-containing compounds:

Pyrimidines: Aromatic heterocyclic compounds with similar pharmacological effects.

Uniqueness

A-Carboxy-D-glutamic acid is unique due to its specific arrangement of carboxyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biologische Aktivität

A-Carboxy-D-glutamic acid (also known as D-glutamic acid) is a non-essential amino acid that plays a significant role in various biological processes. It is a stereoisomer of L-glutamic acid, which is widely recognized for its function as a neurotransmitter in the central nervous system. This article focuses on the biological activity of this compound, exploring its biochemical roles, therapeutic potentials, and relevant research findings.

Biochemical Roles

This compound is involved in several metabolic pathways:

- Neurotransmission : As a component of neurotransmitter systems, it may influence synaptic plasticity and cognitive functions.

- Protein Synthesis : It serves as a building block for proteins and peptides.

- Nitrogen Metabolism : It participates in nitrogen donation for the biosynthesis of nucleotides and other essential biomolecules.

Table 1: Key Functions of this compound

| Function | Description |

|---|---|

| Neurotransmission | Acts as a neurotransmitter; involved in synaptic plasticity. |

| Protein Synthesis | Serves as a building block for proteins. |

| Nitrogen Metabolism | Donates nitrogen for nucleotide synthesis and other compounds. |

Neurotransmitter Role

Research indicates that this compound can modulate neurotransmitter release and receptor activity. It has been shown to interact with NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory function. This interaction suggests potential therapeutic applications in cognitive disorders.

Antioxidant Properties

Studies have demonstrated that this compound exhibits antioxidant properties, contributing to cellular redox homeostasis. This feature is particularly relevant in cancer biology, where oxidative stress plays a crucial role in tumor progression.

Therapeutic Potential

Recent investigations have highlighted the compound's potential in treating various conditions:

- Cancer : By influencing glutamine metabolism, this compound may disrupt the energy metabolism of cancer cells, thereby inhibiting their growth.

- Neurological Disorders : Its role in neurotransmission positions it as a candidate for therapies targeting neurodegenerative diseases.

Study 1: Effects on Cancer Cell Metabolism

A study published in Frontiers in Microbiology explored how this compound affects cancer cell metabolism. The findings indicated that this compound could alter the metabolic pathways that cancer cells rely on for growth, particularly through its influence on glutamine metabolism .

Study 2: Neuroprotective Effects

Another research effort assessed the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results showed that treatment with this amino acid significantly reduced markers of oxidative damage, suggesting its utility in preventing neurodegeneration .

Study 3: Modulation of Synaptic Plasticity

Research conducted on animal models demonstrated that this compound enhances synaptic plasticity through modulation of NMDA receptor activity. This effect was linked to improved learning and memory capabilities .

Eigenschaften

IUPAC Name |

(3R)-3-aminopropane-1,1,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBYWPGGCSDKFX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426426 | |

| Record name | gamma-Carboxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64153-47-5 | |

| Record name | gamma-Carboxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.